

# A Comparative Analysis of (-)-TAN-67 and (+)-TAN-67 Enantiomer Activity

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## Compound of Interest

Compound Name: Tan-67

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## Abstract

**TAN-67**, a non-peptidic derivative of (4aS, 12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, presents a compelling case of stereospecific pharmacology.[1] While the racemic mixture, (±)-**TAN-67**, demonstrates high affinity for the delta-opioid receptor (DOR) in vitro, its in vivo analgesic effects are weak to nonexistent.[2][3] This discrepancy is attributed to the opposing physiological activities of its constituent enantiomers, (-)-**TAN-67** and (+)-**TAN-67**. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of these enantiomers, summarizing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

## Receptor Binding and Functional Activity

The pharmacological activity of the **TAN-67** enantiomers is starkly divergent, with (-)-**TAN-67** acting as a potent delta-opioid receptor agonist and (+)-**TAN-67** exhibiting minimal to no activity at this receptor, instead producing hyperalgesic effects through a yet-to-be-fully-elucidated mechanism.[1][3]

## Quantitative Analysis of Receptor Interaction and Functional Potency

The following tables summarize the key quantitative data comparing the activity of (-)-**TAN-67** and (+)-**TAN-67** at the delta-opioid receptor.

Table 1: Delta-Opioid Receptor Binding Affinity

Compound	Receptor Subtype	Ki (nM)	Radioligand	Preparation	Reference
(±)-TAN-67	Human $\delta$	0.647	[3H]Naltrindole	CHO Cells	
(-)-TAN-67	Not explicitly stated in provided search results	-	-	-	-
(+)-TAN-67	Not explicitly stated in provided search results	-	-	-	-

Table 2: In Vitro Functional Activity

Compound	Assay	EC50/IC50 (nM)	Effect	Preparation	Reference
(-)-TAN-67	Mouse Vas Deferens	3.65 (IC50)	Full Agonist	Mouse Vas Deferens	
(-)-TAN-67	cAMP Accumulation	1.72 (EC50)	Inhibition	CHO Cells (human $\delta$ -OR)	
(+)-TAN-67	Mouse Vas Deferens	-	No Agonist Activity	Mouse Vas Deferens	
(+)-TAN-67	cAMP Accumulation	1520 (EC50)	Low Potency	B82 Fibroblasts (human $\mu$ -OR)	

Table 3: In Vivo Effects

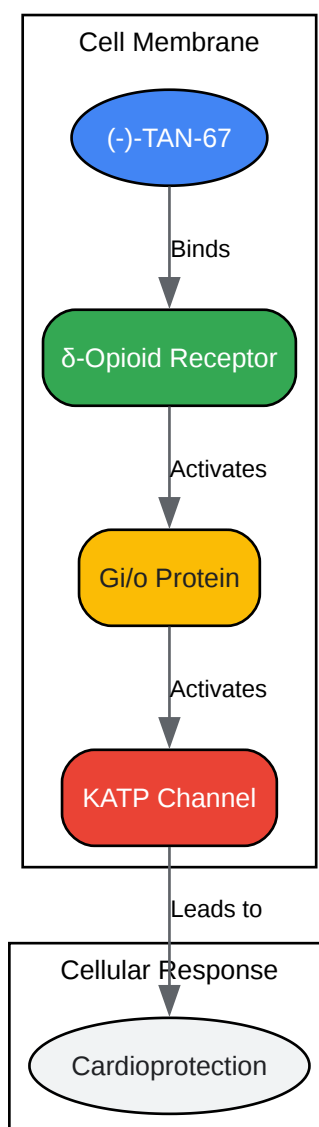
Compound	Administration	Effect	Model	Reference
(-)-TAN-67	Intrathecal	Antinociception	Mouse Tail-flick	
(+)-TAN-67	Intrathecal	Hyperalgesia/No ciception	Mouse	

## Signaling Pathways and Mechanisms of Action

The distinct in vivo effects of the **TAN-67** enantiomers are a direct consequence of their differential engagement with cellular signaling pathways.

### (-)-TAN-67: Delta-Opioid Receptor Agonism

(-)-**TAN-67** is a potent and selective agonist for the  $\delta$ 1-opioid receptor. Its binding to this G-protein coupled receptor initiates a signaling cascade that leads to its analgesic and protective effects. For instance, its cardioprotective effects are mediated through the activation of Gi/o proteins and ATP-sensitive potassium (KATP) channels.

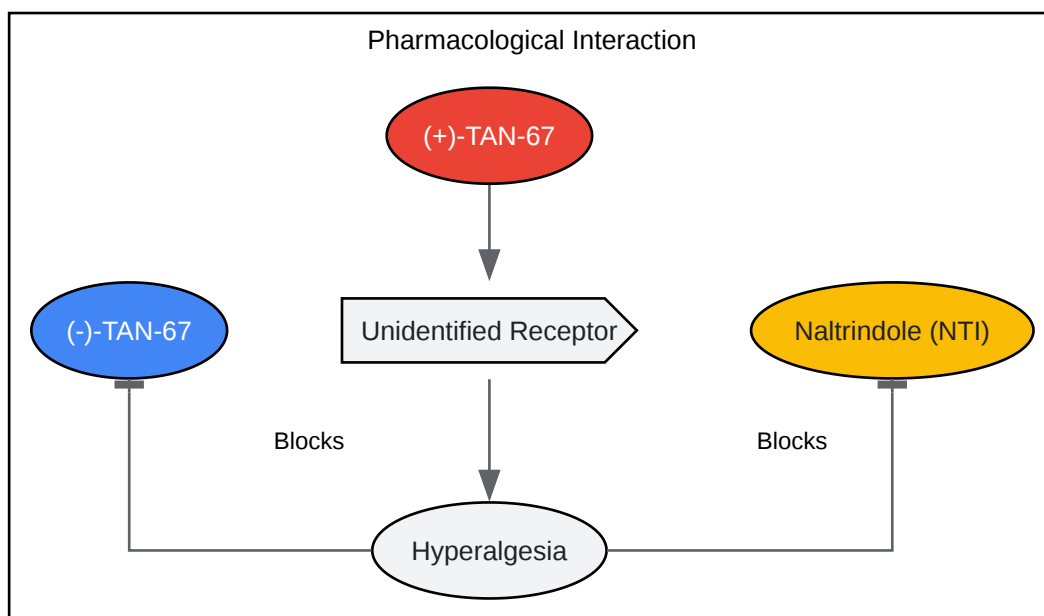


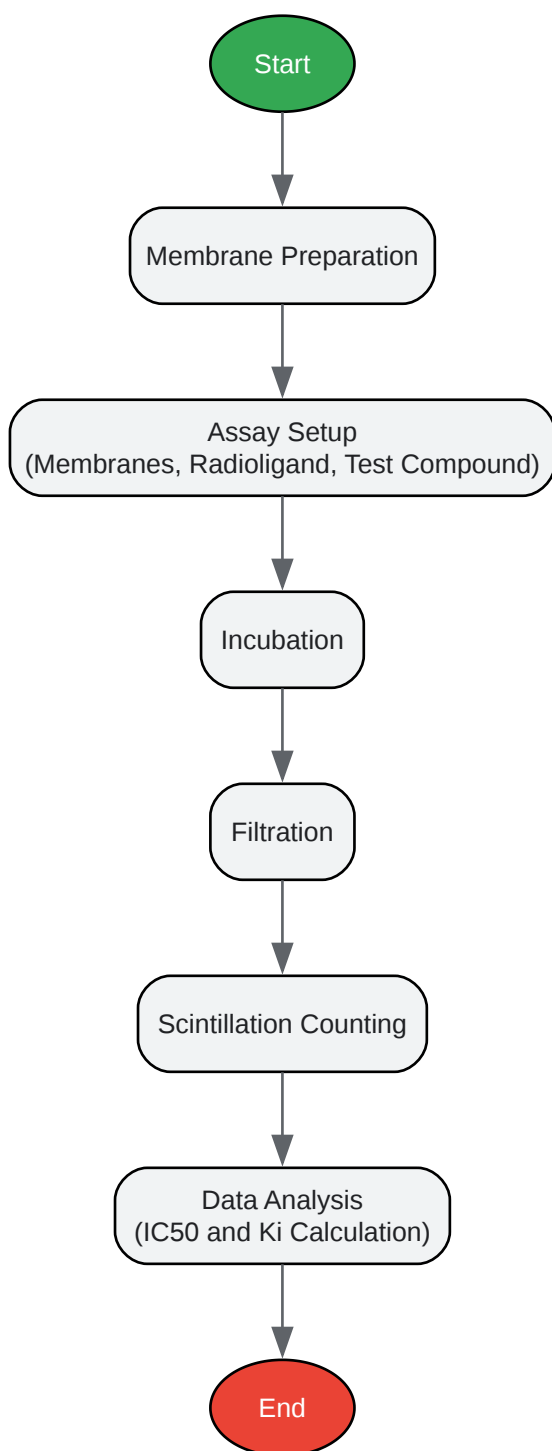
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Caption: Signaling pathway for (-)-**TAN-67**-mediated cardioprotection.

## (+)-**TAN-67**: Nociceptive Activity

The mechanism underlying the hyperalgesic effects of (+)-**TAN-67** is not fully understood, with the primary receptor yet to be identified. However, it is known that its effects can be blocked by the delta-opioid receptor antagonist naltrindole (NTI) and, interestingly, by the delta-1 agonist (-)-**TAN-67** itself. This suggests a complex interaction that may involve indirect modulation of the delta-opioid receptor system.





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